2-(3-benzoylphenyl)-N-mesitylpropanamide

Description

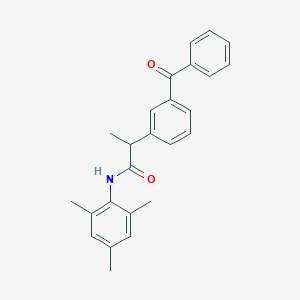

2-(3-Benzoylphenyl)-N-mesitylpropanamide is an amide derivative of ketoprofen (2-(3-benzoylphenyl)propionic acid), a non-steroidal anti-inflammatory drug (NSAID). The compound replaces ketoprofen’s carboxylic acid group with an amide moiety linked to a mesityl (2,4,6-trimethylphenyl) group. This modification aims to reduce gastrointestinal toxicity while retaining or enhancing anti-inflammatory activity .

Properties

Molecular Formula |

C25H25NO2 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

2-(3-benzoylphenyl)-N-(2,4,6-trimethylphenyl)propanamide |

InChI |

InChI=1S/C25H25NO2/c1-16-13-17(2)23(18(3)14-16)26-25(28)19(4)21-11-8-12-22(15-21)24(27)20-9-6-5-7-10-20/h5-15,19H,1-4H3,(H,26,28) |

InChI Key |

JATQTTJJFAXRLB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C25H25NO2

- Molecular Weight : ~371.48 g/mol (calculated from )

- Structural Features :

- A central propionamide backbone.

- 3-Benzoylphenyl group (retained from ketoprofen).

- N-mesityl substituent (bulky, electron-donating trimethylphenyl group).

The mesityl group’s steric bulk and hydrophobicity may influence pharmacokinetics, such as improved membrane permeability and reduced ulcerogenicity compared to ketoprofen .

Structural Analogues of Ketoprofen Amides

Several amide derivatives of ketoprofen have been synthesized, differing in the N-substituent. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Bulky substituents (e.g., mesityl) may reduce reaction yields due to steric hindrance.

Pharmacological Activity

Anti-Inflammatory and Analgesic Effects

- Ketoprofen amides : Retain COX-1/COX-2 inhibition but with reduced gastrointestinal toxicity. For example, hydroxyimine amides in showed 30–50% lower ulcer indices than ketoprofen.

- N-mesityl derivative : Predicted to have enhanced binding to COX-2 due to hydrophobic interactions with the mesityl group .

- N-(4-fluorophenyl) derivative : Fluorine’s electronegativity may strengthen hydrogen bonding with COX-2 active sites .

Toxicity Profiles

- Ulcerogenicity : Amide derivatives universally exhibit lower gastric irritation than ketoprofen. The mesityl derivative’s bulky group may further protect the stomach lining .

- Metabolic Stability : Fluorinated derivatives (e.g., 4-fluorophenyl) resist oxidative metabolism, prolonging half-life .

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Mesityl derivative’s boiling point is estimated to exceed 450°C, similar to 2-(3-benzoylphenyl)propanamide (469.3°C) .

Preparation Methods

Activation of the Carboxylic Acid

The primary approach involves activating 2-(3-benzoylphenyl)propanoic acid to facilitate nucleophilic substitution with mesitylamine.

Acid Chloride Formation

Thionyl chloride (SOCl₂) or oxalyl chloride is commonly used to convert carboxylic acids to acid chlorides, a key intermediate for amide synthesis. For example:

Coupling Agents

Alternatively, coupling agents like dimethylphosphinothioyl chloride (Mpt-Cl) or carbodiimides (e.g., DCC) can activate the acid. For instance:

Amide Bond Formation

The activated acid reacts with mesitylamine to form the amide.

Direct Coupling

-

Reagents : Activated acid (e.g., acid chloride or Mpt-Cl intermediate), mesitylamine (1.1–1.2 equivalents).

-

Conditions :

-

Acid Chloride Route : Stir in dichloromethane at 0–5°C, then warm to room temperature.

-

Coupling Agent Route : Stir at room temperature for 12–24 hours.

-

-

Purification :

Enzymatic Resolution (Optional)

For enantiopure synthesis, enzymatic methods (e.g., lipase-catalyzed hydrolysis) can resolve racemic intermediates.

Reaction Optimization

Key Parameters

Challenges

-

Moisture Sensitivity : Acid chlorides react with water, necessitating anhydrous conditions.

-

Steric Hindrance : Mesitylamine’s bulk may slow reaction kinetics, requiring extended reaction times.

Purification and Characterization

Chromatographic Methods

Analytical Techniques

-

NMR :

-

HPLC :

Proposed Synthetic Pathway

Step 1 : Activate 2-(3-benzoylphenyl)propanoic acid using thionyl chloride.

Step 2 : React the acid chloride with mesitylamine in dichloromethane.

Step 3 : Purify via silica gel chromatography.

Q & A

Q. What are the established synthetic routes for 2-(3-benzoylphenyl)-N-mesitylpropanamide, and what analytical techniques validate its purity?

The synthesis typically involves coupling 3-benzoylphenylpropanoic acid derivatives with mesitylamine under amide-forming conditions. Key steps include:

- Reaction optimization : Use coupling agents like HATU or EDC in anhydrous solvents (e.g., DCM or DMF) at controlled temperatures (0–25°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high-purity isolation.

- Characterization : Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR to verify functional groups (amide C=O stretch ~1650 cm) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should evaluate:

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Photostability : Expose samples to UV-Vis light (e.g., 254–365 nm) and monitor degradation via HPLC or LC-MS .

- Solution stability : Test in buffers (pH 2–12) and common solvents (DMSO, ethanol) over 24–72 hours, analyzing by UV spectroscopy or NMR .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.

- Waste disposal : Follow institutional guidelines for halogenated/organic waste, avoiding aqueous release .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Focus on optimizing the benzoyl and mesityl groups for steric/electronic complementarity .

- Quantum chemical calculations : DFT (B3LYP/6-31G*) to analyze charge distribution and frontier molecular orbitals, guiding substituent modifications for enhanced reactivity .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Dose-response standardization : Use consistent molar concentrations and control groups (e.g., DMSO vehicle) to minimize solvent effects .

- Assay validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .

- Meta-analysis : Apply statistical tools (ANOVA, PCA) to identify confounding variables (e.g., cell line variability, incubation time) .

Q. How can reaction engineering improve yield and scalability?

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading) and identify interactions .

- Continuous flow systems : Implement microreactors for precise temperature control and reduced reaction times, enhancing reproducibility .

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors, calculating and rates .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.